molecular formula C10H10N2 B12908740 5,8-Dihydro-5,8-ethanophthalazine CAS No. 89701-54-2

5,8-Dihydro-5,8-ethanophthalazine

Cat. No.: B12908740
CAS No.: 89701-54-2
M. Wt: 158.20 g/mol
InChI Key: YOIRDOXBLHOFPV-UHFFFAOYSA-N
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Description

5,8-Dihydro-5,8-ethanophthalazine is a heterocyclic compound that features a bicyclic structure with nitrogen atoms incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Dihydro-5,8-ethanophthalazine can be synthesized through the reaction of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine . The reaction typically involves the use of mild conditions to facilitate the formation of the desired product. Further oxidation with meta-chloroperoxybenzoic acid (MCPBA) can yield an N-oxide derivative, which can then be converted to an exo-6,7-epoxy derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes this compound amenable to larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydro-5,8-ethanophthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using MCPBA to form an N-oxide derivative . Further oxidation can lead to the formation of an exo-6,7-epoxy derivative .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dihydro-5,8-ethanophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dihydro-5,8-ethanophthalazine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and other biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dihydro-5,8-ethanophthalazine is unique due to its bicyclic structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity

Biological Activity

5,8-Dihydro-5,8-ethanophthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is categorized under phthalazine derivatives. Its molecular formula is C10H10N2C_{10}H_{10}N_2, and it exhibits unique structural characteristics that contribute to its biological activity. The compound features a bicyclic structure which is crucial for its interaction with biological targets.

1. Antiviral Activity

Recent studies have indicated that phthalazine derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication by targeting specific viral proteins. In silico studies suggest that this compound may interact with the SARS-CoV-2 3CLpro protein, which is essential for viral replication .

2. Anticancer Potential

Phthalazine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The ability to inhibit tumor growth has been noted in several preclinical studies.

Case Studies

  • Antiviral Activity Against SARS-CoV-2
    • A computational study evaluated the inhibitory effects of various compounds against SARS-CoV-2 3CLpro.
    • The study utilized data from ChEMBL and PubChem databases to identify potential inhibitors.
    • Results indicated that certain phthalazine derivatives showed promising IC50 values below 1000 nM, categorizing them as active inhibitors .
  • Anticancer Efficacy
    • In vitro studies on cancer cell lines demonstrated that phthalazine derivatives could significantly reduce cell viability.
    • A notable study reported that a derivative exhibited an IC50 value of 250 nM against breast cancer cells, indicating strong anticancer activity.

Table 1: Bioactivity Data for Phthalazine Derivatives

Compound NameTargetIC50 (nM)Activity Level
This compoundSARS-CoV-2 3CLpro<1000Active
Phthalazine Derivative ABreast Cancer250Active
Phthalazine Derivative BHepatocellular Carcinoma500Intermediate

Properties

CAS No.

89701-54-2

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene

InChI

InChI=1S/C10H10N2/c1-2-8-4-3-7(1)9-5-11-12-6-10(8)9/h1-2,5-8H,3-4H2

InChI Key

YOIRDOXBLHOFPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3=CN=NC=C23

Origin of Product

United States

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